5-Methyloxazole-2-carbonitrile
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Overview
Description
5-Methyloxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with a methyl group at the 5-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanoacetamide with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methyloxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 5-methyloxazole-2-amine.
Substitution: Electrophilic substitution reactions can occur at the 4-position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: 5-Methyloxazole-2-amine.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyloxazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Methyloxazole-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitrile group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
2-Methyloxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Phenyloxazole: Contains a phenyl group instead of a methyl group, altering its electronic properties and reactivity.
2,5-Diphenyloxazole: Contains phenyl groups at both the 2- and 5-positions, significantly changing its chemical behavior and applications.
Uniqueness: 5-Methyloxazole-2-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-methyl-1,3-oxazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-3-7-5(2-6)8-4/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFJUOJQJZEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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